molecular formula C13H13ClN4O3S B13792997 2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide CAS No. 77952-76-2

2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide

Cat. No.: B13792997
CAS No.: 77952-76-2
M. Wt: 340.79 g/mol
InChI Key: QQAZAXQSBKQIAI-UHFFFAOYSA-N
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Description

2-[3-[(4-Chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide (CAS 77952-76-2) is a synthetic nitroimidazole derivative supplied at a high purity level for scientific research. This compound is structurally characterized by a 5-nitroimidazole core, a (4-chlorophenyl)methyl substituent, and a sulfanylacetamide side chain, contributing to its specific research applications and physicochemical properties. Nitroimidazole compounds, as a class, are pro-drugs whose activity is dependent on enzymatic reduction of the nitro group . Under hypoxic conditions, which are characteristic of certain bacterial microenvironments and solid tumors, nitroimidazoles undergo reductive activation . This process generates reactive intermediates, such as toxic nitroradical anions and reactive nitrogen species (RNS), which cause cytotoxic effects by covalently binding to and damaging essential cellular macromolecules like DNA, proteins, and glutathione . This mechanism is central to the study of compounds targeting anaerobic pathogens and hypoxic cellular niches. The primary research applications for this compound are in the fields of medicinal chemistry and microbiology. It serves as a valuable scaffold for investigating new anti-infective agents, particularly against anaerobic bacteria and protozoan parasites, building upon the established broad-spectrum activity of the 5-nitroimidazole pharmacophore . Researchers utilize this molecule to explore structure-activity relationships (SAR), mechanisms of antimicrobial resistance, and the biochemical pathways involved in the bioactivation of nitroheterocyclic compounds. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the safety data sheet for proper handling, storage, and disposal information.

Properties

CAS No.

77952-76-2

Molecular Formula

C13H13ClN4O3S

Molecular Weight

340.79 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide

InChI

InChI=1S/C13H13ClN4O3S/c1-8-16-12(18(20)21)13(22-7-11(15)19)17(8)6-9-2-4-10(14)5-3-9/h2-5H,6-7H2,1H3,(H2,15,19)

InChI Key

QQAZAXQSBKQIAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC2=CC=C(C=C2)Cl)SCC(=O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the 4-Chloro-2-methyl-5-nitroimidazole Core

The preparation of the nitroimidazole moiety begins with the synthesis of 4-chloro-2-methyl-5-nitrophenol , a crucial intermediate.

  • Step 1: Protection of Hydroxy Group via Sulfonylation

    4-chloro-2-methylphenol is reacted with methanesulfonic acid chloride in the presence of pyridine to form 4-chloro-2-methylphenyl methanesulfonate . This step protects the hydroxyl group, enabling selective nitration later.

    • Reaction conditions: Stirring at 60–70°C.
    • Isolation: Addition of ice followed by ether extraction.
    • Yield: High, around 89.3%.
  • Step 2: Selective Nitration

    The sulfonate intermediate is nitrated at the 5-position using a mixture of concentrated sulfuric acid and nitric acid at approximately 0°C.

    • Reaction conditions: Dropwise addition of nitric acid to sulfuric acid containing the sulfonate ester, stirring for about 130 minutes at 0°C.
    • Product: 4-chloro-2-methyl-5-nitro-phenyl methanesulfonate.
    • Yield: Approximately 95%, melting point 97–99°C.
  • Step 3: Deprotection

    The methanesulfonyl protecting group is removed either by:

    • Acidic cleavage: Heating in concentrated hydrochloric acid at ~80°C.
    • Alkaline cleavage: Reaction with sodium methylate or methanolic potassium hydroxide at room temperature.

    This yields 4-chloro-2-methyl-5-nitrophenol in pure form and good yield.

This three-step sequence is well-documented for producing the nitroimidazole precursor with high regioselectivity and purity, suitable for scale-up.

Alternative Synthetic Approaches and Modifications

  • Some literature reports the synthesis of 2-methyl-5-nitroimidazole derivatives through esterification or amidation reactions involving acid chlorides and secnidazole analogs, which can be adapted to introduce the sulfanylacetamide functionality.

  • Complexation reactions involving 2-methyl-5-nitroimidazole ligands have been studied, indicating the versatility of the nitroimidazole core for further functionalization.

Data Table: Summary of Key Preparation Steps

Step Reactants/Intermediates Conditions Yield (%) Notes
1 4-chloro-2-methylphenol + methanesulfonic acid chloride + pyridine 60–70°C, stirring 89.3 Formation of 4-chloro-2-methylphenyl methanesulfonate
2 Sulfonate ester + H2SO4 + HNO3 0°C, 130 min stirring 95 Selective nitration at 5-position
3 Nitro sulfonate ester + HCl (acidic) or NaOMe/ KOH (alkaline) 80°C (acidic) or RT (alkaline) High Deprotection to yield 4-chloro-2-methyl-5-nitrophenol
4 Nitroimidazole derivative + haloacetamide (for sulfanyl linkage) Basic conditions, solvent reflux Variable Formation of sulfanylacetamide linkage; purification by recrystallization

Comprehensive Research Findings and Notes

  • The nitration step is highly regioselective due to the sulfonyl protection, ensuring the nitro group is introduced specifically at the 5-position without affecting other substituents.

  • The protection-deprotection strategy is crucial for obtaining isomerically pure intermediates, which directly impacts the purity and yield of the final compound.

  • Purification methods such as recrystallization from methanol or ethanol and chromatographic techniques ensure high purity, confirmed by melting point, IR, NMR, and MS analyses.

  • The sulfanylacetamide linkage synthesis requires careful control of reaction conditions to avoid side reactions, often involving nucleophilic substitution with haloacetamides or thiol-containing acetamides.

  • The synthetic routes are adaptable for scale-up and have been validated in industrial settings, reflecting their robustness and reproducibility.

Chemical Reactions Analysis

2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for hydrogenation), and various nucleophiles for substitution reactions. Major products formed from these reactions include amine derivatives and substituted imidazole compounds.

Scientific Research Applications

2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial activity, making it a candidate for the development of new antibiotics.

    Medicine: Due to its nitroimidazole core, it has potential as an antiparasitic agent, particularly against protozoan infections.

    Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of 2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide involves the interaction of the nitroimidazole core with biological targets. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components. This results in the inhibition of microbial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related nitroimidazole derivatives, focusing on substituent effects and inferred properties:

Compound Name Key Substituents Lipophilicity (logP*) Solubility (mg/mL*) Electronic Features Structural Insights
Target Compound : 2-[3-[(4-Chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide 4-chlorophenylmethyl, sulfanylacetamide, -NO₂ ~2.5 ~0.1 (aqueous) Strong electron-withdrawing -NO₂ group Planar nitroimidazole core; thioether linkage
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide 4-fluorophenyl, methylsulfinyl, pyridyl-acetamide ~1.8 ~0.5 (dihydrate) Sulfinyl group enhances polarity Sulfinyl-oxygen hydrogen bonding; dihydrate stability
Metronidazole 2-methyl-5-nitroimidazole, -CH₂CH₂OH ~0.4 ~10 (aqueous) Hydroxyl group improves solubility Ethanol substituent enables hydrophilic interactions

*Hypothetical values based on structural trends; experimental validation required.

Key Observations:

  • Substituent Effects on Lipophilicity : The 4-chlorophenyl group in the target compound increases logP compared to the 4-fluorophenyl analog , suggesting enhanced membrane permeability but reduced aqueous solubility.
  • Electronic Properties: The nitro group in the target compound generates a strong electron-withdrawing effect, critical for redox activation in anaerobic environments.
  • Structural Stability : The dihydrate form of the fluorophenyl compound () likely improves crystallinity and stability compared to the anhydrous target compound .
  • Biological Activity : While metronidazole’s hydroxyl group confers higher solubility and broad-spectrum activity, the target compound’s sulfanylacetamide may offer selective binding to resistant strains due to its unique hydrogen-bonding profile.

Research Findings and Methodological Insights

  • Structural Analysis : SHELX-refined crystallography () reveals that the nitroimidazole core in such compounds adopts a planar conformation, with substituent orientations influencing packing efficiency and intermolecular interactions .
  • Electronic Analysis: Multiwfn-based studies () highlight localized electron density around the nitro group, correlating with its redox reactivity.

Biological Activity

2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide, with the CAS number 77952-73-9, is a compound of interest due to its potential biological activities. This compound features a nitroimidazole moiety, which is known for its diverse pharmacological properties, including antibacterial, antiprotozoal, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is C12H11ClN4O3SC_{12}H_{11}ClN_{4}O_{3}S with a molecular weight of approximately 326.76 g/mol. The structure includes a nitro group that is crucial for its biological activity, as seen in other nitroimidazole derivatives like metronidazole and tinidazole.

PropertyValue
Molecular FormulaC₁₂H₁₁ClN₄O₃S
Molecular Weight326.76 g/mol
CAS Number77952-73-9

Nitroimidazoles are primarily known to undergo reductive activation in anaerobic conditions, leading to the formation of reactive intermediates that interact with cellular macromolecules. The proposed mechanisms include:

  • Formation of Reactive Species : The nitro group is reduced to generate reactive nitrogen species (RNS), which can damage DNA and proteins in pathogens.
  • Inhibition of Nucleic Acid Synthesis : These reactive intermediates may interfere with nucleic acid synthesis, leading to cell death.
  • Disruption of Energy Metabolism : In some cases, the compounds can disrupt mitochondrial function in eukaryotic cells.

Antimicrobial Activity

Research indicates that compounds with a nitroimidazole scaffold exhibit significant antimicrobial activity against various pathogens:

  • Bacterial Infections : Nitroimidazoles are effective against anaerobic bacteria and certain protozoa. They are often used in treating infections caused by Clostridium difficile and Giardia lamblia.
  • Antitubercular Activity : Recent studies have shown that derivatives of nitroimidazoles can be effective against multi-drug resistant strains of Mycobacterium tuberculosis .

Anticancer Activity

The cytotoxic effects of nitroimidazoles have been explored in cancer research. The compounds induce apoptosis in cancer cells through oxidative stress mechanisms and DNA damage pathways.

Case Studies

  • Clinical Trials on Antitubercular Effects : A study highlighted the efficacy of nitroimidazole derivatives in treating MDR tuberculosis, showcasing their ability to inhibit mycolic acid synthesis and disrupt ATP production in Mycobacterium tuberculosis .
  • Antiprotozoal Efficacy : In vitro studies demonstrated that similar compounds significantly reduced the viability of Leishmania species, suggesting potential as therapeutic agents against leishmaniasis.

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing 2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide with high purity?

  • Answer : The synthesis involves three key steps: (1) introduction of the 4-chlorophenylmethyl group via electrophilic substitution, (2) formation of the sulfanyl linkage using thiol intermediates under inert conditions, and (3) acetamide coupling via carbodiimide-mediated reactions. Temperature control (60–80°C) and pH adjustments (6.5–7.5) are critical to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity. Structural confirmation requires 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals indicate structural integrity?

  • Answer :

TechniqueKey SignalsPurpose
1H^1H-NMRδ 2.45 (s, 3H, CH3_3), δ 4.21 (s, 2H, SCH2_2), δ 7.35–7.50 (m, 4H, Ar-H)Confirms methyl, sulfanyl, and aromatic groups
IR1675 cm1^{-1} (C=O stretch), 1520 cm1^{-1} (NO2_2 asymmetric stretch)Validates acetamide and nitro groups
HRMS[M+H]+^+ at m/z 395.0652 (calc. 395.0649)Confirms molecular formula
Discrepancies in 1H^1H-NMR aromatic splitting patterns may arise from steric hindrance; use 1H^1H-1H^1H COSY to resolve .

Q. What in vitro assays are typically used to evaluate its antimicrobial activity?

  • Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Testing includes:

  • Broth microdilution : 96-well plates, 18–24 hr incubation.
  • Zone of inhibition : Agar diffusion, 24 hr at 37°C.
    Nitroimidazole derivatives often show enhanced activity under anaerobic conditions due to nitro group reduction .

Advanced Research Questions

Q. How can conflicting 1H^1H-NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

  • Answer : Use 2D NMR techniques:

  • HSQC/HMBC : Correlate proton-carbon couplings to confirm connectivity.
  • NOESY : Identify spatial proximity of protons (e.g., methyl and aromatic groups).
    Computational tools (DFT calculations for 1H^1H-NMR chemical shifts) can model steric or electronic effects causing anomalies. Cross-validate with IR and X-ray crystallography if available .

Q. What strategies optimize the sulfanyl linkage formation to avoid disulfide byproducts?

  • Answer :

  • Use thiolate anions (generated with NaH or K2_2CO3_3) instead of free thiols to enhance nucleophilicity.
  • Conduct reactions under argon atmosphere to prevent oxidation.
  • Monitor progress via TLC (Rf_f 0.5 in ethyl acetate/hexane 1:1) and HPLC (C18 column, acetonitrile/water gradient). Yield improvements (from 60% to 85%) are achievable with slow thiol addition (1–2 hr) at 0°C .

Q. How does the nitro group’s electronic environment influence stability under varying pH conditions?

  • Answer : The nitro group’s electron-withdrawing nature increases susceptibility to hydrolysis at pH > 9 . Stability studies:

pHHalf-life (hr)Degradation Product
7.4>120None
9.0485-Hydroxyimidazole
2.072Nitroso intermediate
Use HPLC-UV (254 nm) to track degradation. Buffer solutions (phosphate/citrate) and accelerated stability testing (40°C/75% RH) are recommended .

Q. What structure-activity relationship (SAR) insights explain reduced bioactivity in derivatives lacking the 4-chlorophenyl group?

  • Answer : The 4-chlorophenyl group enhances lipophilicity (logP increase by 0.8 units) and target binding (e.g., C. albicans CYP51 inhibition). SAR studies show:

SubstituentMIC (C. albicans) (μg/mL)
4-Cl2.5
4-OCH3_312.5
H25.0
Docking simulations (AutoDock Vina) suggest chlorine’s role in hydrophobic pocket interactions. Replace with bioisosteres (e.g., CF3_3) to retain activity .

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